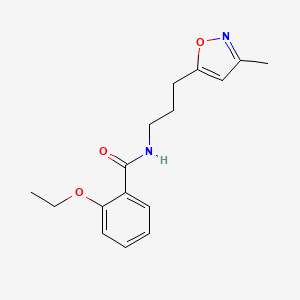
2-ethoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-ethoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . Isoxazole rings are found in many biologically active compounds and are of interest in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, an ethoxy group, a propyl chain, and a benzamide group . The exact structure would depend on the specific locations of these groups on the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole ring and the benzamide group. These groups could potentially undergo various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and High-Yield Production
One significant application is in the field of synthesis and high-yield production of pharmaceutical precursors. For example, the synthesis of (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a precursor to radiopharmaceuticals, demonstrates the importance of benzamide derivatives in producing compounds for medical imaging, showcasing the compound's role in enabling high-yield synthesis of potentially therapeutic agents (Bobeldijk et al., 1990).
Neurological Research
Benzamide derivatives have also been explored for their neurological applications. Compounds with similar structures have been investigated for their potential neuroleptic activity, indicating a pathway for the use of 2-ethoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide in neurological research, possibly as antipsychotic agents (Iwanami et al., 1981).
Anticancer and Antiviral Activities
Another application is in the development of novel compounds with anticancer and antiviral activities. Benzamide-based compounds have been synthesized and evaluated for their antiavian influenza virus activity, suggesting a potential application of this compound in creating treatments for viral infections and possibly cancer (Hebishy et al., 2020).
Antimicrobial Properties
Research into benzamide derivatives also extends to their antimicrobial properties. The synthesis and evaluation of new sulfonyl, 4-chloro phenoxy benzene, and dibenzoazepine substituted benzamides have been conducted, providing insights into their efficacy as antimicrobial agents, which could inform the development of new antimicrobial treatments based on the structural framework of this compound (Priya et al., 2006).
Future Directions
Properties
IUPAC Name |
2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-20-15-9-5-4-8-14(15)16(19)17-10-6-7-13-11-12(2)18-21-13/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVSEJXWKOVLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCCC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2445806.png)
![1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2445807.png)
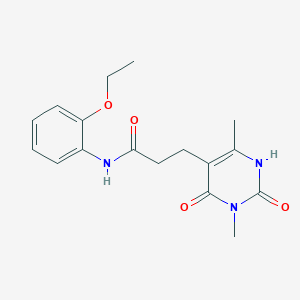
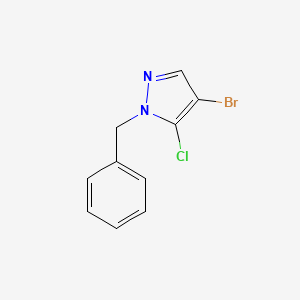
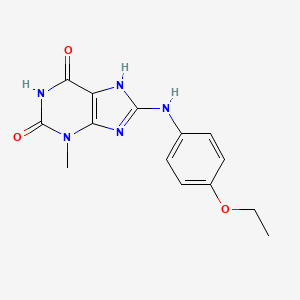
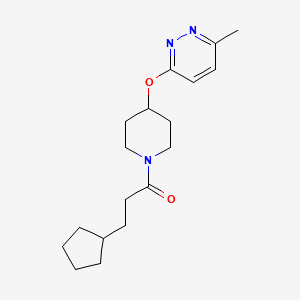
![9-(4-butylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2445815.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
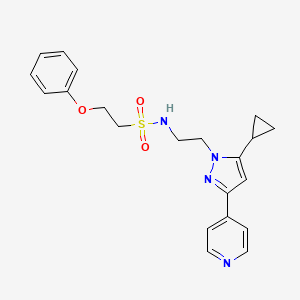
![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2445821.png)

![9-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445825.png)
![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine;dihydrochloride](/img/structure/B2445826.png)
![N-({4-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2445828.png)
